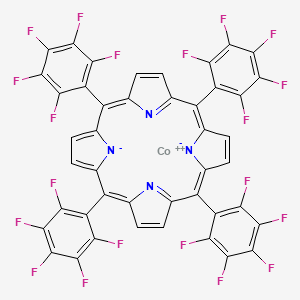
Cobalt tetrakis(pentafluorophenyl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt tetrakis(pentafluorophenyl)porphyrin is a metalloporphyrin complex where a cobalt ion is coordinated to a porphyrin ring substituted with four pentafluorophenyl groups. This compound is known for its unique electronic properties and high stability, making it a valuable catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt tetrakis(pentafluorophenyl)porphyrin typically involves the condensation of pyrrole with pentafluorobenzaldehyde in the presence of an acid catalyst, followed by the insertion of a cobalt ion into the porphyrin ring. The Lindsey method, which uses dichloromethane as a solvent and boron trifluoride as a catalyst, is often preferred due to its milder conditions and higher yields .
Industrial Production Methods
The use of microwave-assisted synthesis and ionic liquids as solvents can enhance yields and reduce reaction times, making these techniques attractive for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt tetrakis(pentafluorophenyl)porphyrin undergoes various types of reactions, including oxidation, reduction, and substitution. It is particularly effective as a catalyst in oxidation reactions, such as the oxidation of cyclohexane to cyclohexanone and cyclohexanol .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen peroxide, oxygen, and various organic substrates. Reaction conditions often involve mild temperatures and pressures, with the compound acting as a homogeneous or heterogeneous catalyst .
Major Products
The major products formed from reactions catalyzed by this compound depend on the specific reaction. For example, in the oxidation of cyclohexane, the major products are cyclohexanone and cyclohexanol .
Applications De Recherche Scientifique
Cobalt tetrakis(pentafluorophenyl)porphyrin has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism by which cobalt tetrakis(pentafluorophenyl)porphyrin exerts its effects involves the coordination of substrates to the cobalt ion, followed by electron transfer processes that facilitate the desired chemical transformation. The cobalt ion can undergo changes in its oxidation state, allowing it to participate in redox reactions. The porphyrin ring provides a stable framework that supports these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper tetrakis(pentafluorophenyl)porphyrin: Similar in structure but contains a copper ion instead of cobalt.
Iron tetrakis(pentafluorophenyl)porphyrin: Used as a catalyst in epoxidation and hydroxylation reactions.
Platinum tetrakis(pentafluorophenyl)porphyrin:
Uniqueness
Cobalt tetrakis(pentafluorophenyl)porphyrin is unique due to its high stability and versatility as a catalyst. Its ability to undergo various redox reactions and its effectiveness in mimicking natural enzymes make it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C44H8CoF20N4 |
|---|---|
Poids moléculaire |
1031.5 g/mol |
Nom IUPAC |
cobalt(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H8F20N4.Co/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 |
Clé InChI |
SXGSVPBGDUFYKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


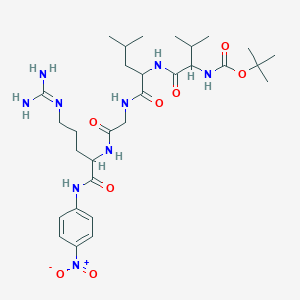
![N-[3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15094150.png)
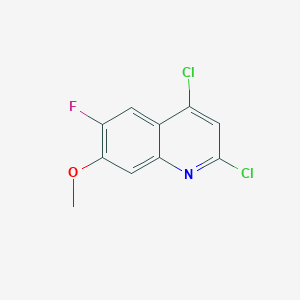
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15094161.png)
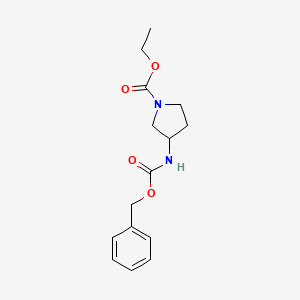
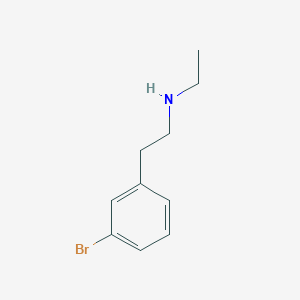
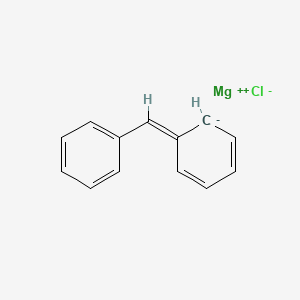
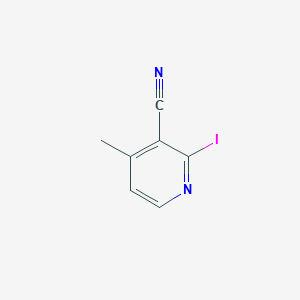
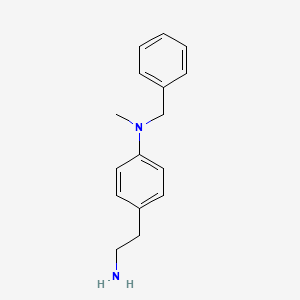
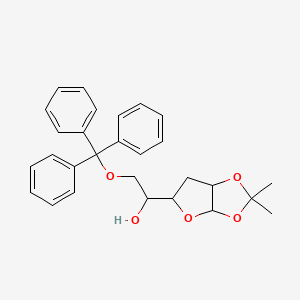
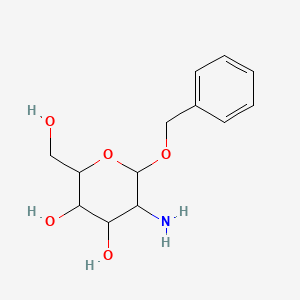

![2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium](/img/structure/B15094215.png)
![2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B15094219.png)
